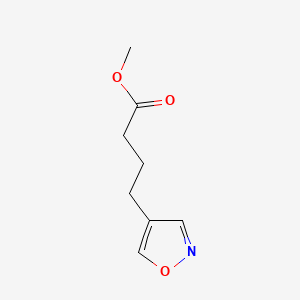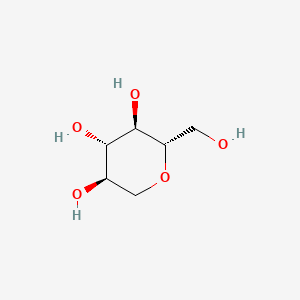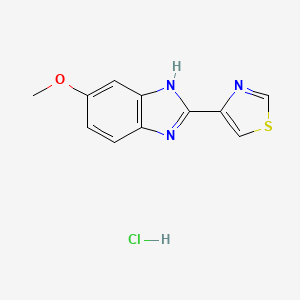
Imatinib Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imatinib Impurity E is a byproduct formed during the synthesis of Imatinib mesylate, a potent antineoplastic agent that acts as a tyrosine kinase inhibitor. Imatinib mesylate is primarily used for the treatment of various cancers, including chronic myelogenous leukemia, acute lymphocytic leukemia, and certain types of gastrointestinal stromal tumors .
Wissenschaftliche Forschungsanwendungen
Imatinib-Verunreinigung E wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um das Verunreinigungsprofil von Imatinibmesilat zu verstehen und genaue analytische Methoden während der Forschungs- und Entwicklungsphase zu entwickeln . Es wird auch in der Untersuchung der Genotoxizität verwendet, die die Eigenschaft chemischer Agenzien beschreibt, die genetische Informationen innerhalb einer Zelle schädigen und Mutationen verursachen .
Wirkmechanismus
Der Wirkmechanismus von Imatinib-Verunreinigung E hängt eng mit seiner Stammverbindung Imatinibmesilat zusammen. Imatinibmesilat wirkt als spezifischer Inhibitor vieler Tyrosinkinase-Enzyme, einschließlich der BCR-ABL-Tyrosinkinase, die in der chronisch-myeloischen Leukämie konstitutiv aktiv ist . Die molekularen Ziele und Pfade, die an der Wirkung von Imatinib-Verunreinigung E beteiligt sind, werden noch untersucht.
Wirkmechanismus
Imatinib Impurity E, also known as “4,4’-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide)” or “Des(methylpiperazinyl-N-methyl) Imatinib Dimer Impurity”, is a derivative of the potent antineoplastic agent Imatinib . This article provides a comprehensive overview of its mechanism of action.
Target of Action
this compound, like Imatinib, is a specific inhibitor of many tyrosine kinase enzymes . It targets the BCR-ABL (Abelson proto-oncogene-break point cluster region), platelet-derived factor receptor (PDGF-R), and C-kit . These targets are crucial in the pathogenesis of various cancers, including chronic myelogenous leukemia (CML), acute lymphocytic leukemia (ALL), and certain types of gastrointestinal stromal tumors (GIST) .
Mode of Action
this compound works by binding close to the ATP binding site, locking it in a closed or self-inhibited conformation, thereby inhibiting the enzyme activity of the protein semi-competitively . This interaction inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML .
Biochemical Pathways
The inhibition of tyrosine kinase enzymes by this compound affects several biochemical pathways. It inhibits the BCR-ABL’s ability to transfer phosphate groups to tyrosine residues on the substrate, blocking the subsequent activation of the downstream pathways . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Pharmacokinetics
Imatinib’s pharmacokinetic properties have been characterized. It is well absorbed (absolute bioavailability of 98%) after oral administration and is widely bound to plasma protein (protein binding rate of 95%) . The terminal elimination half-life (t 1/2 β) in plasma ranged from 10 to 18.9 hours . The drug is sparingly soluble at physiological pH (50 μg/ mL at pH 7.4 with logP 1.99) and nearly insoluble at pH 8.0 . The hemoglobin and the estimated glomerular filtration rate (< 85 mL⋅min−1⋅1.73 m2) were associated with imatinib clearance .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . By inhibiting the tyrosine kinase activity of its targets, it disrupts the signaling pathways that promote cancer cell growth and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of impurities in an active pharmaceutical ingredient (API) can have a significant impact on the quality and safety of the drug product . The guidelines recommended by ICH state that the acceptable levels for a known and unknown impurity in an API should be less than 0.15 and 0.10%, respectively .
Biochemische Analyse
Biochemical Properties
It is known that Imatinib mesylate, from which this compound is derived, acts as a tyrosine kinase inhibitor . This suggests that our compound of interest may interact with tyrosine kinase enzymes and potentially other biomolecules involved in signal transduction pathways.
Cellular Effects
Given its structural similarity to Imatinib mesylate, it may influence cell function by interacting with tyrosine kinase enzymes, thereby affecting cell signaling pathways
Molecular Mechanism
As a potential impurity of Imatinib mesylate, it may share similar binding interactions with biomolecules, potentially inhibiting or activating enzymes and influencing gene expression
Metabolic Pathways
The metabolic pathways involving 4,4’-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide are not currently known. Given its structural similarity to Imatinib mesylate, it may interact with similar enzymes or cofactors
Vorbereitungsmethoden
The synthesis of Imatinib Impurity E involves specific reaction conditions and synthetic routes. One common method includes the use of 3-acetyl pyridine and dimethyl formamide diethylacetol under nitrogen conditions . The industrial production methods for Imatinib and its impurities often involve high-efficiency separation techniques such as ultra-performance liquid chromatography (UPLC) with MS-compatible mobile phases .
Analyse Chemischer Reaktionen
Imatinib-Verunreinigung E unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Ammoniumformiat und Ameisensäure . Die Hauptprodukte, die aus diesen Reaktionen entstehen, werden typischerweise mittels Massenspektrometrie analysiert, um ihre Struktur und Reinheit zu bestätigen .
Vergleich Mit ähnlichen Verbindungen
Imatinib-Verunreinigung E kann mit anderen Verunreinigungen verglichen werden, die während der Synthese von Imatinibmesilat entstehen, wie z. B. Imatinib-Verunreinigung A, B, C, F und J . Jede Verunreinigung weist einzigartige strukturelle Merkmale und potenzielle genotoxische Wirkungen auf. Die Besonderheit von Imatinib-Verunreinigung E liegt in ihren spezifischen Entstehungsbedingungen und ihrer Rolle im Gesamtspektrum der Verunreinigungen von Imatinibmesilat .
Eigenschaften
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48N12O2/c1-35-7-17-43(29-47(35)61-51-55-23-19-45(59-51)41-5-3-21-53-31-41)57-49(65)39-13-9-37(10-14-39)33-63-25-27-64(28-26-63)34-38-11-15-40(16-12-38)50(66)58-44-18-8-36(2)48(30-44)62-52-56-24-20-46(60-52)42-6-4-22-54-32-42/h3-24,29-32H,25-28,33-34H2,1-2H3,(H,57,65)(H,58,66)(H,55,59,61)(H,56,60,62) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHKYOWYCVBDPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)C)NC6=NC=CC(=N6)C7=CN=CC=C7)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48N12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747557 |
Source


|
| Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365802-18-1 |
Source


|
| Record name | 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)








